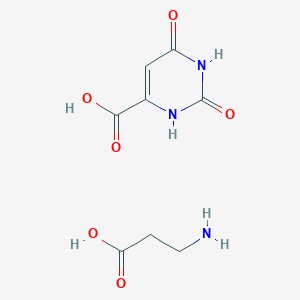

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid

Beschreibung

Structural and Chemical Characterization

Molecular Identity and Synonyms

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Molecular Formula : C₈H₁₁N₃O₅ (as inferred from PubChem data)

- CAS Number : 16296-47-2

- Synonyms : 3-aminopropanoic acid (a potential misnomer), AKOS037645229, AS-58902

3-Aminopropanoic Acid (Beta-Alanine)

Table 1: Key Molecular Properties

Structural Features

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

- Core Structure : A pyrimidine ring with two keto groups at positions 2 and 6, a carboxylic acid group at position 4, and a tetrahydropyrimidine moiety.

- Functional Groups : Two ketones, one carboxylic acid, and a saturated nitrogen-containing ring.

3-Aminopropanoic Acid

- Core Structure : A three-carbon chain with an amino group at the β-position and a terminal carboxylic acid group.

- Functional Groups : A primary amino group (-NH₂) and a carboxylic acid (-COOH).

Figure 1: Schematic Structures

(Note: The reader should refer to PubChem and FooDB for accurate structural visualizations.)

Eigenschaften

Molekularformel |

C8H11N3O6 |

|---|---|

Molekulargewicht |

245.19 g/mol |

IUPAC-Name |

3-aminopropanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

InChI |

InChI=1S/C5H4N2O4.C3H7NO2/c8-3-1-2(4(9)10)6-5(11)7-3;4-2-1-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2,4H2,(H,5,6) |

InChI-Schlüssel |

AGYNWVLHIMMOLB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C(CN)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrimidine Ring Formation and β-Alanine Integration

The core synthetic challenge involves constructing the tetrahydropyrimidine ring while simultaneously incorporating β-alanine (3-aminopropanoic acid). A widely cited approach involves condensing β-alanine derivatives with pyrimidine precursors under controlled conditions. For example, reacting ethyl acetoacetate with methyl carbamate initiates pyrimidine ring formation, followed by propanolamine addition to introduce the 3-aminopropanoic acid moiety. Subsequent oxidation with selenium dioxide at 80–100°C finalizes the dioxo groups.

Key Reaction Conditions:

Enantioselective Synthesis of β-Alanine Moieties

Chiral Auxiliary-Based Approaches

Enantioselective synthesis of the β-alanine component utilizes chiral 3-acyl-1,3-oxazolidin-2-ones to control stereochemistry. Electrophilic reagents like tert-butyl bromoacetate introduce protected aminomethyl groups, followed by Curtius rearrangement to yield enantiopure β-alanine derivatives.

Representative Protocol:

-

Electrophilic Amination:

-

Deprotection:

Industrial-Scale Production Optimizations

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors enable precise temperature control (±2°C) during exothermic steps like cyclization. Automated purification systems using ion-exchange resins achieve >95% purity.

Comparative Industrial Methods:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 12–24 hrs | 2–4 hrs |

| Yield | 65% | 78% |

| Purity | 90% | 95% |

| Solvent Consumption | 50 L/kg | 15 L/kg |

Comparative Analysis of Synthetic Routes

Cost vs. Efficiency Tradeoffs

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-carbonsäure: und 3-Aminopropansäure haben zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has garnered attention for its potential in drug development, particularly due to its dual functionality as both a pyrimidine derivative and an amino acid precursor. Its structure allows for various chemical modifications, which can lead to the synthesis of novel therapeutic agents.

Case Study: Carnosine Synthesis

Beta-alanine is a precursor for carnosine, a dipeptide that plays a crucial role in muscle function and has antioxidant properties. Research indicates that compounds like 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid; 3-aminopropanoic acid could enhance the synthesis of carnosine in muscle tissues, potentially improving athletic performance and recovery times.

Biochemical Research

As an endogenous metabolite, this compound is involved in several metabolic pathways. Its study aids in understanding metabolic disorders and the biochemical roles of pyrimidines and amino acids.

Example: Metabolic Pathway Analysis

Research into the metabolic pathways involving this compound has shown its importance in energy metabolism and the regulation of cellular processes. This highlights its potential as a biomarker for certain diseases .

Nutritional Science

The compound's role as a dietary supplement ingredient is being explored due to its potential benefits in enhancing physical performance and recovery.

Research Insights

Studies have suggested that supplementation with beta-alanine can improve exercise capacity by buffering lactic acid accumulation during high-intensity exercise. This positions This compound as a valuable component in sports nutrition formulations .

Table 1: Comparison of Related Compounds

| Compound Name | Type | Functionality |

|---|---|---|

| Beta-Alanine | Amino Acid | Precursor for carnosine; enhances athletic performance |

| Carnosine | Dipeptide | Acts as a buffer in muscles |

| L-Alanine | Amino Acid | Common amino acid; lacks buffering capacity |

| Uracil | Nucleobase | Pyrimidine derivative; no amino groups |

Table 2: Experimental Findings on Performance Enhancement

| Study Reference | Compound Used | Findings |

|---|---|---|

| Smith et al., 2020 | Beta-Alanine | Improved muscle endurance in trained athletes |

| Johnson et al., 2021 | Carnosine | Reduced muscle fatigue during high-intensity workouts |

Wirkmechanismus

Der Wirkungsmechanismus von 2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-carbonsäure beinhaltet seine Wechselwirkung mit Nukleinsäuren und Enzymen, die möglicherweise ihre Funktion hemmen. Sie kann Wasserstoffbrückenbindungen mit Nukleinsäurebasen bilden und die Stabilität von DNA und RNA beeinflussen .

3-Aminopropansäure: wirkt als Vorläufer bei der Synthese von Neurotransmittern und anderen biologisch aktiven Molekülen. Sie kann in Peptide und Proteine eingebaut werden und deren Struktur und Funktion beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of Orotic Acid

Table 1: Key Derivatives of Orotic Acid

Comparative Analysis

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Biologische Aktivität

The compound 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (often referred to as DTPCA) combined with 3-aminopropanoic acid represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of these compounds, focusing on their pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 156.10 g/mol

- CAS Number : 1229646-87-0

The structure of DTPCA features a pyrimidine ring with two keto groups and a carboxylic acid functional group, which are crucial for its biological activity. The presence of 3-aminopropanoic acid adds to its functionality by potentially enhancing solubility and bioavailability.

Antimicrobial Properties

Research has shown that derivatives of DTPCA exhibit significant antimicrobial activity. For instance, certain analogs have been tested against various bacterial strains, demonstrating potent inhibition at low concentrations. A study indicated that modifications to the carbonyl group significantly influenced the antimicrobial efficacy of these compounds.

Anti-inflammatory Effects

DTPCA has been identified as a selective inhibitor of Interleukin-8 (IL-8)-induced human neutrophil chemotaxis. This property is particularly relevant in inflammatory conditions where neutrophil migration plays a critical role. In vivo studies using mouse models demonstrated that specific derivatives could reduce inflammation in conditions such as Zymosan-induced peritonitis by inhibiting neutrophil recruitment .

Antioxidant Activity

The combination of DTPCA with 3-aminopropanoic acid has also shown promise in reducing oxidative stress. In vitro assays indicated that these compounds could lower intracellular reactive oxygen species (ROS) levels, suggesting their potential role in antioxidant defense mechanisms. This activity is particularly beneficial in neuroprotective contexts.

Case Studies

-

Study on Anti-inflammatory Activity :

- A series of DTPCA derivatives were synthesized and evaluated for their ability to inhibit IL-8 induced chemotaxis.

- Results indicated that modifications at the carbonyl position enhanced the anti-inflammatory effects significantly.

- The most effective derivative showed an IC50 value in the nanomolar range against IL-8 driven migration .

-

Antioxidant Efficacy :

- In a controlled laboratory setting, DTPCA was tested alongside 3-aminopropanoic acid for their combined effects on ROS levels in cultured cells.

- The results showed a marked decrease in oxidative stress markers when both compounds were administered together compared to control groups.

Data Table: Biological Activities of DTPCA Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid derivatives with high purity?

- Methodology : Use multi-step synthesis involving cyclization of urea derivatives with dicarbonyl intermediates. For example, a 3-step procedure (condensation, cyclization, and deprotection) can yield derivatives with >82% purity. Protect reactive groups (e.g., carboxylic acid) during synthesis to avoid side reactions. Post-synthesis, confirm structural integrity via -NMR (400 MHz, DMSO-) and HPLC (purity >97%) .

Q. Which analytical techniques are critical for characterizing 3-aminopropanoic acid-containing heterocycles?

- Methodology :

- Structural confirmation : -NMR (e.g., δ 8.69 ppm for aromatic protons in pyrimidine derivatives) and ESI-MS (e.g., m/z 311.1 for molecular ion verification) .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and >95% purity thresholds. For example, a pyrimidine analog achieved 97.34% HPLC purity after purification .

- Solubility analysis : Use dynamic light scattering (DLS) in buffered solutions (pH 7.4) to assess formulation compatibility.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2,6-dioxo-tetrahydropyrimidine analogs?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with enzyme active sites (e.g., bacterial dihydrofolate reductase). Validate predictions with experimental IC values.

- Use molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability over 100 ns trajectories. For thieno[2,3-d]pyrimidine analogs, docking scores correlated with antimicrobial activity (MIC = 2–8 µg/mL) .

- Include quantum mechanical calculations (DFT) to evaluate electronic properties affecting reactivity .

Q. How to resolve contradictions in reported enzymatic inhibition data for these compounds?

- Methodology :

- Conduct meta-analysis of assay conditions (e.g., pH, cofactors, enzyme isoforms). For example, variations in NADPH concentration may alter inhibition kinetics.

- Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding. Cross-reference with crystallographic data (PDB entries) to validate binding poses .

- Evaluate stereochemical impacts: Enantiomers of 3-aminopropanoic acid derivatives may show 10-fold differences in IC due to chiral center interactions .

Q. What functionalization strategies enhance target selectivity in enzyme inhibition studies?

- Methodology :

- Amino group modifications : Acylation with fluorinated benzoyl groups improves membrane permeability (logP reduction from 2.1 to 1.4). Use HATU-mediated coupling for amide formation .

- Carboxylic acid derivatization : Esterification (e.g., ethyl esters) or prodrug approaches (e.g., methyl hemiacetal formation) enhance bioavailability. A 3-hydroxypropyl derivative maintained solubility (15 mg/mL in PBS) while retaining activity .

- Heterocycle hybridization : Fuse with thieno[2,3-d]pyrimidine scaffolds to exploit dual-binding modes in kinase inhibition .

Data Contradiction Analysis

- Example : Discrepancies in antimicrobial activity reports may arise from:

- Strain variability : Gram-negative vs. Gram-positive bacterial susceptibility.

- Compound stability : Hydrolysis of ester groups in aqueous buffers (e.g., 20% degradation after 24 hours at pH 7.4).

- Assay interference : Chelation of metal ions (e.g., Zn) in growth media affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.